molecular formula C9H11NO B3220552 2-Methoxy-5-(prop-2-en-1-yl)pyridine CAS No. 1197831-20-1

2-Methoxy-5-(prop-2-en-1-yl)pyridine

Cat. No.: B3220552
CAS No.: 1197831-20-1
M. Wt: 149.19 g/mol
InChI Key: VKLOKUBKCRMJDE-UHFFFAOYSA-N
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Description

2-Methoxy-5-(prop-2-en-1-yl)pyridine is a pyridine-based chemical compound intended for research and development purposes. This structure features a methoxy group and an allyl (prop-2-en-1-yl) substituent on the pyridine ring, making it a potential intermediate or building block in organic synthesis. Pyridine derivatives with methoxy substitutions are frequently investigated as core structures in the development of novel chalcones with demonstrated antioxidant properties . Furthermore, methoxy-substituted pyridine chalcones are of significant interest in material science due to their notable non-linear optical (NLO) properties, which are valuable for the development of opto-electronic devices . The allyl group present in this compound offers a reactive site for further chemical modifications, including polymerization or functionalization via addition reactions. Researchers can utilize this versatile building block in medicinal chemistry, materials science, and as a precursor for more complex molecules. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-prop-2-enylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-4-8-5-6-9(11-2)10-7-8/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLOKUBKCRMJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of the 2-Methoxy-5-(prop-2-en-1-yl)pyridine Scaffold

A logical retrosynthetic analysis of this compound suggests several viable disconnection pathways. The primary disconnections involve the carbon-carbon bond of the allyl group and the carbon-oxygen bond of the methoxy (B1213986) group.

One common approach begins with the disconnection of the allyl group via a cross-coupling reaction, leading to a 5-halo-2-methoxypyridine intermediate. This intermediate is a key building block, as the halogen provides a reactive handle for the introduction of the allyl moiety. Further disconnection of the methoxy group from this intermediate would lead to a 2,5-dihalopyridine or a 5-halo-2-hydroxypyridine. The 2,5-disubstituted pyridine (B92270) core can then be traced back to simpler acyclic precursors through various pyridine synthesis strategies.

Another retrosynthetic route could involve the initial formation of a 5-allyl-2-halopyridine, followed by the nucleophilic substitution of the halogen with a methoxy group. The choice of the forward synthetic strategy often depends on the availability of starting materials and the desired regioselectivity.

Novel Synthetic Routes via Heterocyclic Annulation and Cyclization Processes

The fundamental pyridine scaffold can be constructed through various novel synthetic routes involving heterocyclic annulation and cyclization processes. These methods offer access to polysubstituted pyridines from acyclic precursors. nih.gov While not always the most direct route to this compound itself, these foundational syntheses are crucial for generating the core heterocyclic structure.

One such approach is the [4+2] cycloaddition (Diels-Alder reaction) of 1-azadienes with appropriate dienophiles. rsc.org This strategy allows for the construction of the six-membered pyridine ring with a degree of control over the substitution pattern. The choice of the 1-azadiene and the alkyne or alkene dienophile dictates the final arrangement of substituents on the pyridine ring.

Other cyclization strategies include the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of enamines with ynones, and the Hantzsch pyridine synthesis, which typically uses a β-ketoester, an aldehyde, and ammonia (B1221849). Modifications of these classical methods continue to be developed to improve yields and expand substrate scope for the synthesis of diversely substituted pyridines.

Regioselective Functionalization and Substituent Introduction on the Pyridine Ring

The precise installation of the methoxy group at the 2-position and the allyl group at the 5-position is a critical aspect of the synthesis, demanding high regioselectivity. The electronic nature of the pyridine ring, being electron-deficient, governs its reactivity towards electrophilic and nucleophilic reagents.

The introduction of a methoxy group at the 2-position of the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr). A common precursor for this transformation is a 2-halopyridine, most often 2-chloropyridine (B119429). The reaction is carried out using sodium methoxide (B1231860) in methanol (B129727), often at elevated temperatures. mit.edu The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.

Alternatively, 2-hydroxypyridine (B17775) can be converted to 2-methoxypyridine (B126380). However, it's important to note that 2-hydroxypyridine exists in equilibrium with its tautomeric form, 2-pyridone. Methylation of 2-hydroxypyridine can sometimes lead to N-methylation of the pyridone tautomer. Therefore, conversion of the hydroxyl group to a better leaving group or using specific O-alkylation conditions is often necessary to achieve the desired 2-methoxypyridine. A patent describes a multi-step process starting from 2-aminopyridine (B139424), which is nitrated, hydrolyzed to 2-hydroxy-5-nitropyridine, chlorinated to 2-chloro-5-nitropyridine, and then methoxylated to 2-methoxy-5-nitropyridine. google.com

Table 1: Representative Conditions for Methoxylation of 2-Halopyridines
Starting MaterialReagents and ConditionsProductYieldReference
2-ChloropyridineNaOMe, MeOH, reflux2-MethoxypyridineGood mit.edu
2-Chloro-5-nitropyridineNaOMe, MeOH2-Methoxy-5-nitropyridineHigh google.com

Introducing the allyl group at the 5-position of the pyridine ring is most effectively accomplished using modern cross-coupling reactions. The starting material for these reactions is typically a 5-halo-2-methoxypyridine, with 5-bromo-2-methoxypyridine (B44785) being a common choice due to its optimal reactivity and stability.

Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach. These reactions involve the coupling of the 5-halopyridine with an allyl-organometallic reagent. The choice of the organometallic partner defines the specific type of cross-coupling reaction.

Catalytic Cross-Coupling Strategies for Constructing the this compound Structure

Catalytic cross-coupling reactions have revolutionized the synthesis of biaryls and other carbon-carbon bond-containing molecules, and they are particularly well-suited for the functionalization of heterocyclic compounds like pyridine.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. rsc.org For the synthesis of this compound, this would involve the reaction of 5-bromo-2-methoxypyridine with an allylboronic acid or its ester derivative.

A patent for a related compound, 2-methoxy-5-(pyridin-2-yl)pyridine, details a Suzuki-Miyaura-type reaction starting from 5-bromo-2-methoxypyridine and bis(pinacolato)diboron (B136004) to form the corresponding boronic ester in situ, which is then coupled with 2-chloropyridine. google.com This demonstrates the feasibility of forming a C-C bond at the 5-position of 2-methoxypyridine using this methodology. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, such as potassium carbonate or cesium fluoride (B91410).

Other palladium-catalyzed cross-coupling reactions that can be employed for the allylation of 5-halo-2-methoxypyridine include:

Negishi Coupling: This reaction utilizes an organozinc reagent, such as allylzinc bromide, as the coupling partner. wikipedia.orgnih.govresearchgate.net

Stille Coupling: This method employs an organotin reagent, like allyltributyltin. wikipedia.orgharvard.edulibretexts.orguwindsor.ca

Kumada Coupling: This reaction uses a Grignard reagent, such as allylmagnesium bromide. wikipedia.orgorganic-chemistry.org

Hiyama Coupling: This involves an organosilicon compound, for example, allyltrimethoxysilane, activated by a fluoride source. organic-chemistry.orgwikipedia.org

Each of these methods has its own advantages and limitations regarding functional group tolerance, reaction conditions, and the toxicity of the reagents.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation on Pyridine Rings
ReactionOrganometallic ReagentTypical CatalystTypical Base/AdditiveReference
Suzuki-MiyauraR-B(OR)₂Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, CsF rsc.orggoogle.com
NegishiR-ZnXPd(PPh₃)₄, Pd(dba)₂None wikipedia.orgnih.govresearchgate.net
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄LiCl, CuI wikipedia.orgharvard.edulibretexts.orguwindsor.ca
KumadaR-MgXPdCl₂(dppf), NiCl₂(dppe)None wikipedia.orgorganic-chemistry.org
HiyamaR-Si(OR)₃Pd(OAc)₂, [Pd(allyl)Cl]₂TBAF, NaOH organic-chemistry.orgwikipedia.org

Transition Metal-Free Etherification and Amination Routes

The synthesis of 2-alkoxypyridines and 2-aminopyridines from corresponding halopyridines is a fundamental transformation in heterocyclic chemistry. While often accomplished with transition metal catalysis, there is growing interest in developing metal-free alternatives to reduce costs and metal contamination in final products. These transformations typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism.

Transition Metal-Free Etherification:

The introduction of a methoxy group onto the pyridine ring at the C-2 position without transition metals is challenging but feasible under specific conditions. The SNAr-type etherification of 2-halopyridines is a known, though less explored, method compared to the classical Williamson ether synthesis. researchgate.net The reactivity of the 2-halopyridine substrate is paramount. The reaction involves the direct displacement of a halide (e.g., F, Cl) by a methoxide source.

For the reaction to proceed efficiently, the pyridine ring often requires activation by electron-withdrawing groups to lower the energy of the Meisenheimer intermediate. However, methods have been developed for less activated systems. For instance, a protocol for the SNAr-type etherification of pyridyl halides with various allyl alcohols has been reported, achieving good yields. researchgate.net In the case of synthesizing this compound, the starting material would be 2-halo-5-allylpyridine. The reaction with sodium methoxide in a suitable solvent like DMF or methanol would be the most direct approach. The reactivity follows the order F > Cl > Br > I for the leaving group.

Transition Metal-Free Amination:

Metal-free amination of 2-halopyridines is also commonly achieved through the SNAr pathway. researchgate.net However, 2-chloropyridine is noted to be significantly less reactive towards nucleophiles compared to other chloro-substituted heteroaromatics like 2-chloropyrimidine. researchgate.net Therefore, forcing conditions such as high temperatures or the use of microwave irradiation are often necessary to achieve reasonable yields. researchgate.net

Several specific metal-free amination strategies have been developed:

Microwave-Assisted Synthesis: Reactions of 2-chloropyridines with amines in ethanol (B145695) under microwave conditions can lead to the formation of 2-anilinopyridines in moderate to excellent yields within minutes. researchgate.net

Use of Fluorinated Pyridines: 2-Fluoropyridine (B1216828) is a more reactive substrate for SNAr reactions than 2-chloropyridine. researchgate.netrsc.org An efficient, catalyst-free method for the synthesis of 2-aminopyridine derivatives has been developed using 2-fluoropyridine and acetamidine (B91507) hydrochloride as an inexpensive ammonia source. rsc.org

Magnesium Amide Reagents: A transition-metal-free amination of pyridine-2-sulfonyl chloride, a related N-heterocycle, has been reported using magnesium amides of the type R₂NMgCl·LiCl. nih.gov This demonstrates the utility of organometallic reagents from main group metals in facilitating these transformations.

The table below summarizes key findings for these metal-free routes.

MethodologySubstrate ExampleReagentsKey Features
SNAr Etherification 2-Chloropyridine derivativeAllyl AlcoholsMetal-free; SNAr mechanism. researchgate.net
Microwave-Assisted Amination 2-ChloropyridineAnilineMetal-free; Rapid reaction times (10 min). researchgate.net
Ammonia Source Amination 2-FluoropyridineAcetamidine HCl, K₂CO₃Inexpensive ammonia source; High yield and chemoselectivity. rsc.org
Magnesium Amide Amination Pyridine-2-sulfonyl chlorideR₂NMgCl·LiClMetal-free; Utilizes magnesium amides. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. scielo.brresearchgate.net For a molecule like this compound, several green strategies can be envisioned or applied, focusing on waste prevention, atom economy, energy efficiency, and the use of safer solvents. scielo.brresearchgate.net

Key Green Chemistry Approaches:

Microwave-Assisted Synthesis: As a green chemistry tool, microwave irradiation offers significant advantages, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with fewer byproducts. acs.org The synthesis of various pyridine derivatives has been successfully demonstrated using microwave-assisted one-pot, multi-component reactions in green solvents like ethanol. acs.org This approach leads to pure products with low-cost processing. acs.org

Mechanochemistry: This solvent-free or low-solvent technique involves synthesis via mechanical force (e.g., grinding or milling). scielo.brresearchgate.net It is recognized as a sustainable alternative that aligns with several green chemistry principles, including waste prevention, energy efficiency, and the avoidance of hazardous solvents. scielo.brresearchgate.net The synthesis of imidazo[1,2-α]pyridines has been achieved using mechanochemical methods like manual grinding or vortex mixing, resulting in a safe, robust, and atom-economic process. scielo.brresearchgate.net Such a strategy could potentially be adapted for the alkylation or etherification steps in the synthesis of the target compound.

Use of Greener Solvents: The SNAr reactions discussed previously can be performed in more environmentally benign solvents. For example, conducting aminations in water with potassium fluoride (KF) has been shown to be effective for certain heteroaryl chlorides, representing a significant improvement over traditional organic solvents. researchgate.net Similarly, ethanol is a desirable green solvent for microwave-assisted pyridine synthesis. acs.org

Catalysis: While this article focuses on metal-free routes, the principle of catalysis (Principle 9) is central to green chemistry. Using catalytic amounts of a reagent is superior to stoichiometric amounts. In the context of metal-free synthesis, organocatalysis or the use of catalytic, recyclable reagents would be a green approach.

The application of these principles contributes to a more sustainable manufacturing process for this compound and related compounds.

Enantioselective and Diastereoselective Synthesis of Chiral Analogues (if applicable)

While this compound is an achiral molecule, the development of synthetic routes to its chiral analogues is of significant interest, particularly for applications in medicinal chemistry where enantiomers can have vastly different biological activities. Synthesis of such analogues typically involves the introduction of a chiral center elsewhere in the molecule, often in a substituent attached to the pyridine core.

A notable example involves the synthesis of chiral analogues of 2-chloro-5-(alkoxy)pyridine derivatives for use as imaging agents for nicotinic acetylcholine (B1216132) receptors (nAChR). elsevier.comnih.gov In this work, a series of compounds based on a 2-chloro-5-methoxypyridine (B151447) scaffold were synthesized where the chirality was introduced via a substituent at the 5-position. elsevier.comnih.gov

Example of Chiral Analogue Synthesis:

Researchers developed a series of potent ligands for nAChRs based on the structure 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine. nih.gov

Chiral Building Block: The enantiopure (S)-1-methyl-2-pyrrolidinemethanol was used as the key chiral starting material.

Synthetic Step: This chiral alcohol was deprotonated with a base (e.g., sodium hydride) and reacted with a suitable 2,5-dihalopyridine derivative in a nucleophilic substitution reaction to install the chiral ether linkage.

This strategy highlights a common and effective method for creating chiral analogues: coupling an achiral heterocyclic core with an enantiopure side chain. The resulting diastereomers, if formed, can often be separated chromatographically. researchgate.net

Molecular modeling studies of these chiral analogues have provided insights into structure-activity relationships, showing differences in the conformational profiles and electronic properties that influence their binding affinity. elsevier.comnih.gov The development of such enantioselective syntheses is crucial for producing specific stereoisomers for biological evaluation. researchgate.net

Investigation of Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Pypyridine Core

The pyridine (B92270) ring is inherently an electron-deficient aromatic system, which generally shows low reactivity towards electrophilic aromatic substitution (EAS) uoanbar.edu.iqpearson.com. The nitrogen atom's electronegativity deactivates the ring by inductively withdrawing electron density uoanbar.edu.iq. Furthermore, in acidic conditions typical for many EAS reactions, the nitrogen atom is protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making substitution even more difficult uoanbar.edu.iq.

However, the presence of the methoxy (B1213986) group at the C2-position significantly influences the regioselectivity and feasibility of EAS reactions. The -OCH₃ group is a strong activating group, donating electron density to the ring via resonance. This effect partially counteracts the deactivating nature of the ring nitrogen. The electron-donating methoxy group directs incoming electrophiles primarily to the para position (C5) and ortho position (C3). Given that the C5 position is already substituted with the allyl group, electrophilic attack is most likely to occur at the C3 or C4 positions. For instance, the electrophilic substitution of 2-methoxypyridine (B126380) with sulfuric acid and heat results in the sulfonic acid group being added to the C4-position brainly.com.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Pyridines

Position Electronic Effect of Nitrogen Electronic Effect of 2-Methoxy Group Predicted Reactivity
3 Deactivated Activated (Ortho) Possible site of substitution
4 Deactivated Activated (Para-like) Favorable site of substitution
5 Deactivated (Meta) Less favorable

Nucleophilic Additions and Substitutions Involving the Pyridine Moiety

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions uoanbar.edu.iq. In 2-Methoxy-5-(prop-2-en-1-yl)pyridine, the methoxy group at the C2 position is a potential leaving group for nucleophilic aromatic substitution (SNAr).

The reactivity of methoxypyridines in nucleophilic substitution has been demonstrated. For example, methoxypyridines can undergo nucleophilic amination when treated with sodium hydride and an amine, offering a direct method to install amine functionalities onto the pyridine ring ntu.edu.sg. This suggests that the methoxy group of this compound could be displaced by strong nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, the stability of which is enhanced by the electron-withdrawing nitrogen atom.

Rearrangement Reactions and Tautomerism of the this compound Skeleton

While the 2-methoxy-5-allylpyridine skeleton is generally stable, certain conditions could induce rearrangements. For instance, a Claisen-type rearrangement is not directly applicable as it requires an allyl ether of a phenol or enol. However, related thermal or acid-catalyzed rearrangements involving the allyl group migrating to a different position on the ring, while not common for this specific structure, are possibilities in heterocyclic chemistry organic-chemistry.org.

Tautomerism is a key consideration for related hydroxy-pyridines. 2-Hydroxypyridine (B17775) exists in equilibrium with its tautomer, pyridin-2-one, with the equilibrium often favoring the pyridone form wayne.eduyoutube.comchemtube3d.com. This is due to the aromatic character and favorable resonance stabilization of the pyridone tautomer youtube.comchemtube3d.com. Although this compound has a "fixed" methoxy group and does not undergo this tautomerization directly, this concept is crucial. Any reaction that cleaves the methyl-oxygen bond (demethylation) would generate the corresponding 2-hydroxypyridine, which would then exist in equilibrium with its 5-allyl-pyridin-2-one tautomer.

Intermolecular Interactions and Supramolecular Assembly Propensities

The structure of this compound allows for several types of non-covalent interactions that can lead to the formation of supramolecular assemblies.

Hydrogen Bonding: While the molecule itself is not a hydrogen bond donor, the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. It can interact with protic solvents or other molecules containing -OH or -NH groups.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. These interactions are significant in the solid-state packing and can influence the formation of liquid crystalline phases in related pyridine derivatives rsc.org.

Coordination with Metals: The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand, coordinating with various transition metals to form metal-organic complexes and discrete molecular assemblies scilit.comnih.gov.

Halogen Bonding: The nitrogen atom can also act as a halogen bond acceptor, interacting with halogenated compounds to form ordered supramolecular structures acs.org.

These interactions are fundamental to the fields of crystal engineering and materials science, where pyridine derivatives are used as building blocks for functional materials nih.gov.

Stability and Degradation Pathways under Controlled Chemical Environments

The stability of this compound is dependent on the specific chemical environment.

pH Stability: The pyridine nitrogen is basic (pKa of 2-methoxypyridinium is ~3.06) and will be protonated under acidic conditions to form a pyridinium salt nih.gov. This generally increases water solubility but can also make the ring more susceptible to nucleophilic attack. The ether linkage is generally stable to base but can be cleaved under strong acidic conditions.

Oxidative Degradation: As mentioned in section 3.3, the allyl group is susceptible to oxidation. Strong oxidizing agents can lead to the degradation of the side chain. The pyridine ring itself is relatively resistant to oxidation.

Thermal Stability: Pyridine derivatives are typically thermally stable. However, at very high temperatures, decomposition would likely involve fragmentation of the allyl and methoxy side chains.

Photochemical Stability: Aromatic compounds can undergo photochemical reactions. The pyridine ring and the allyl group can absorb UV light, potentially leading to isomerization or degradation pathways, although specific data for this compound is limited.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution NMR Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-Methoxy-5-(prop-2-en-1-yl)pyridine, ¹H and ¹³C NMR would provide definitive evidence of its constitution.

Despite extensive searches, specific, published high-resolution NMR data for this compound could not be located. However, based on the analysis of related structures, such as 2-methoxypyridine (B126380) chemicalbook.com, a hypothetical spectrum can be predicted.

Expected ¹H NMR Data: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the allyl and methoxy (B1213986) side chains.

Pyridine Protons: Three signals corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. The proton at position 6, adjacent to the nitrogen, would likely appear furthest downfield.

Allyl Group Protons: A complex multiplet for the vinyl proton (-CH=), and distinct signals for the terminal vinyl protons (=CH₂) and the methylene (B1212753) protons (-CH₂-).

Methoxy Group Protons: A characteristic singlet around 3.9 ppm for the -OCH₃ protons.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would complement the ¹H data, showing signals for all nine unique carbon atoms in the molecule.

Pyridine Carbons: Five signals for the pyridine ring carbons. The carbon at position 2, bonded to the electronegative oxygen of the methoxy group, would be significantly shifted downfield.

Allyl Group Carbons: Three signals corresponding to the three carbons of the prop-2-en-1-yl group.

Methoxy Carbon: A signal for the methoxy (-OCH₃) carbon.

Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be essential to unambiguously assign these signals and confirm the connectivity between the pyridine core and the side chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound No experimental data found in the searched literature. Table is predictive.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2-C (C-O)-~163
3-CH~6.7~110
4-CH~7.5~139
5-C (C-allyl)-~130
6-CH~8.0~146
Methoxy (-OCH₃)~3.9~53
Allyl (-CH₂-)~3.3~39
Allyl (-CH=)~5.9~137
Allyl (=CH₂)~5.1~116

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Delineation

Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), would be used to determine the exact mass of the molecular ion, confirming the elemental formula (C₉H₁₁NO). Techniques such as tandem mass spectrometry (MS/MS) would elucidate the fragmentation pathways, providing further structural proof.

Specific mass spectrometry data or fragmentation studies for this compound are not available in the reviewed literature. Typically, under electron ionization (EI), the molecule would be expected to show a prominent molecular ion peak [M]⁺. Key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion.

Loss of the methoxy group (•OCH₃) to form an [M-31]⁺ ion.

Benzylic-type cleavage of the allyl group, leading to the loss of an allyl radical and formation of a stable pyridinyl cation, or rearrangement followed by fragmentation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Symmetry Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing molecular vibrations.

No experimental FT-IR or Raman spectra for this compound have been found in published databases. A theoretical analysis suggests the spectra would be characterized by several key vibrational modes.

Expected FT-IR/Raman Bands:

C=C and C=N Stretching (Pyridine Ring): Bands in the 1600-1400 cm⁻¹ region.

C-H Stretching (Aromatic/Vinyl): Signals typically appearing above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Signals appearing just below 3000 cm⁻¹.

C-O-C Stretching (Methoxy Ether): Strong, characteristic bands in the 1250-1000 cm⁻¹ region.

C=C Stretching (Allyl): A band around 1640 cm⁻¹.

=C-H Bending (Out-of-plane): Strong bands in the 1000-800 cm⁻¹ region, which are characteristic of the substitution pattern on the rings.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups No experimental data found. Table is predictive.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic/Vinyl C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Allyl C=CStretching~1640
Pyridine RingC=C, C=N Stretching1600-1450
Aryl Ether C-OAsymmetric Stretching~1250
Aryl Ether C-OSymmetric Stretching~1040

X-ray Crystallography of this compound and its Co-crystals/Derivatives for Solid-State Insights

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

There are no published crystal structures for this compound or its co-crystals in the Cambridge Structural Database. Studies on other 2-methoxypyridine derivatives have shown they can form complex crystalline structures. rsc.org If a crystal structure were obtained for the title compound, it would reveal:

The planarity of the pyridine ring.

The conformation of the methoxy and allyl substituents relative to the ring.

The packing arrangement of the molecules in the crystal lattice, highlighting any π-π stacking or other non-covalent interactions.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and is not atropisomeric. Therefore, it would not exhibit a signal in ECD or VCD experiments. These techniques are not applicable for the structural elucidation of this specific compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For derivatives of 2-methoxypyridine (B126380), DFT calculations, often using functionals like B3LYP and B3PW91, provide a detailed picture of the molecule's electronic properties. epstem.net These calculations are fundamental for understanding the distribution of electrons and identifying the most reactive sites within the molecule.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔEg) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. epstem.net A smaller energy gap suggests that the molecule is more polarizable and reactive. Studies on related polymer structures like MEH-PPV, which shares phenylene-vinylene features, also heavily rely on theoretical calculations to understand the electronic band structure and molecular orbitals. researchgate.net This analysis helps in predicting how the molecule will interact with other chemical species.

Table 1: Representative DFT-Calculated Electronic Properties

ParameterDescriptionTypical Finding for Related Structures
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Calculated to determine ionization potential and regions of nucleophilic reactivity. epstem.net
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Used to assess electron affinity and sites susceptible to electrophilic attack. epstem.net
HOMO-LUMO Gap (ΔEg) Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.A smaller gap suggests higher reactivity and lower kinetic stability. epstem.net
Mulliken Charges Calculated atomic charges that help identify electrophilic and nucleophilic sites.Analysis reveals charge distribution across the pyridine (B92270) ring and substituents. epstem.net
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential, showing electron-rich (negative) and electron-poor (positive) regions.Visualizes reactive sites for electrophilic and nucleophilic interactions. epstem.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be validated against experimental measurements. For methoxy-pyridine derivatives, DFT methods are employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR) and infrared (IR) vibrational frequencies. epstem.net

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR isotropic shift values. epstem.net These theoretical values are often plotted against experimental data, and a strong linear correlation (indicated by an R² value close to 1.0) confirms the accuracy of the computational model and the optimized molecular structure. epstem.net For instance, studies on similar molecules show excellent correlation for ¹³C NMR (R² > 0.99) and strong correlation for ¹H NMR (R² > 0.84). epstem.net This validation process is crucial, as it builds confidence in the computational model's ability to predict other properties of the molecule.

Table 2: Correlation Between Theoretical and Experimental Spectroscopic Data for a Related Methoxy (B1213986) Compound

Spectrum TypeComputational MethodBasis SetCorrelation (R²)
¹H-NMR DFT/B3LYP (vacuum)6-311G(d,p)0.8433 epstem.net
¹³C-NMR DFT/B3LYP (vacuum)6-311G(d,p)0.9948 epstem.net
¹H-NMR DFT/B3PW91 (DMSO)6-311G(d,p)0.8674 epstem.net
¹³C-NMR DFT/B3PW91 (DMSO)6-311G(d,p)0.9955 epstem.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate the most likely mechanism for a given transformation. acs.org For the synthesis of pyridine derivatives, computational studies can model multi-component reactions to understand how the bonds are formed and broken. acs.org

This analysis involves locating the transition state structure for each step of the reaction, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the step, and thus its rate. Such studies provide a dynamic view of the reaction, offering insights that are often impossible to obtain through experimental means alone. acs.org

Conformational Analysis and Potential Energy Surface Mapping Using Molecular Dynamics

Molecules with rotatable bonds, like the prop-2-en-1-yl group in 2-Methoxy-5-(prop-2-en-1-yl)pyridine, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is often done by mapping the potential energy surface, which plots the molecule's energy as a function of its geometric parameters, such as torsion angles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov In QSAR studies, molecular descriptors—numerical values that describe a molecule's physicochemical properties (e.g., size, shape, lipophilicity, electronic properties)—are correlated with a measured biological endpoint, such as cytotoxicity or inhibitory activity. nih.govscialert.net

For classes of compounds like 2-methoxy acridones, QSAR models have successfully explained over 80% of the variance in cytotoxic activity. scialert.net These models can identify key structural features that enhance or diminish activity. For example, QSAR studies have suggested that the flexibility of a substituent sidechain can enhance cytotoxic potency, while bulky substituents may be unfavorable. scialert.net Such models are powerful predictive tools in drug discovery, allowing for the design of new, more potent analogues before they are synthesized.

Table 3: Key Descriptors in QSAR Models for Related Heterocyclic Compounds

Descriptor TypeInfluence on ActivityExample Finding
Flexibility PositiveFlexibility of substituent sidechains enhances cytotoxic potency. scialert.net
Bulkiness NegativeBulky substituents are generally disfavored for activity. scialert.net
Heteroatoms PositiveThe presence of heteroatoms in the molecular extremity is favored for activity. scialert.net
Topological VariesDescriptors related to molecular connectivity and branching are used to build predictive models. nih.gov

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a drug's action.

Derivatives of pyridine have been docked into the active sites of numerous biological targets. For instance, pyridine scaffolds have been docked against the main protease (Mpro) of SARS-CoV-2, acetylcholinesterase (AChE), and various kinase enzymes like EGFR and VEGFR-2. mdpi.commdpi.comnih.gov The simulation calculates a "docking score" or "binding energy," which estimates the binding affinity; a more negative score typically indicates a stronger interaction. mdpi.com The simulation also reveals specific interactions, such as hydrogen bonds and π-alkyl interactions, between the ligand and key amino acid residues in the receptor's active site. mdpi.commdpi.com These insights are crucial for optimizing a ligand's structure to improve its binding and, consequently, its biological activity.

Table 4: Examples of Molecular Docking Studies on Pyridine Derivatives

Compound ClassBiological TargetKey Interaction TypesExample Binding Energy
Thiazole clubbed pyridinesSARS-CoV-2 Main Protease (6LU7)Hydrogen bonds, non-bonding interactions. mdpi.com-8.6 kcal/mol mdpi.com
Dicarbonitrile pyridinesHuman Sigma-1 Receptor (hσ₁R)Hydrogen bonds, π-alkyl interactions. mdpi.com-11.2 kcal/mol mdpi.com
3-Methoxy flavone (B191248) derivativesEstrogen Receptor Alpha (ER-α)Non-bonding interactions. nih.gov-10.14 kcal/mol nih.gov
Spiro-pyridine derivativesEGFR KinaseNot specifiedIC₅₀ = 0.124 µM nih.gov

Biological and Pharmacological Investigations: Molecular Mechanisms

In vitro Enzyme Inhibition and Activation Studies

Derivatives of 2-Methoxy-5-nitropyridine have been explored as potential protein tyrosine kinase inhibitors, which are crucial in cancer research. The mechanism is thought to involve binding to the active site of these kinases, thereby disrupting downstream signaling pathways that control cell proliferation. Furthermore, some pyridine (B92270) derivatives have shown inhibitory activity against cytochrome P450 2A6 (CYP2A6), an enzyme involved in nicotine (B1678760) metabolism. nih.gov Studies on various substituted pyridines indicated that the position and nature of the substituent are critical for inhibitory potency. nih.gov

Compound/Derivative ClassTarget EnzymeActivityIC₅₀ Value
2-alkoxy-5-methoxyallylbenzene derivativeSoybean 15-lipoxygenase (SLO)Inhibition5.9 µM nih.gov
2-Methoxy-5-nitropyridine derivativesProtein Tyrosine KinasesInhibitionNot specified
3-substituted pyridine derivativesCytochrome P450 2A6InhibitionMicromolar range nih.gov

Receptor Binding Profiling and Ligand-Target Interactions

The binding of pyridine derivatives to various receptors is a key aspect of their pharmacological profiles. For example, certain methoxy-substituted pyridine analogues have been shown to be selective ligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. ncats.io Methoxy-PEPy, a related compound, acts as an antagonist of the mGlu5 receptor with an IC₅₀ of 1 nM. ncats.io

In the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), halo-substituted 3-(2(S)-azetidinylmethoxy)pyridines have demonstrated high affinity, with Kᵢ values in the picomolar range. johnshopkins.edu Furthermore, the introduction of an electron-donating methoxy (B1213986) group in certain benzamide-isoquinoline derivatives has been shown to dramatically increase affinity and selectivity for the sigma-2 (σ₂) receptor over the sigma-1 (σ₁) receptor. nih.gov This highlights the significant role that a methoxy substituent can play in modulating receptor binding affinity and selectivity. nih.gov

Ligand ClassReceptor TargetBinding Affinity (Kᵢ/IC₅₀)
Methoxy-PEPymGlu5 Receptor1 nM (IC₅₀) ncats.io
Halo-substituted 3-(2(S)-azetidinylmethoxy)pyridinesNicotinic Acetylcholine Receptors11 to 210 pM (Kᵢ) johnshopkins.edu
Methoxy-substituted benzamide-isoquinoline derivative (5e)Sigma-2 (σ₂) ReceptorHigh affinity (Kᵢ not specified) nih.gov

Cellular Pathway Modulation in Model Systems (e.g., specific protein-protein interactions)

The antiproliferative activity of pyridine derivatives is often linked to their ability to modulate cellular pathways. For example, certain pyridine derivatives enhance their antiproliferative effects through the presence of methoxy groups. These compounds can interfere with critical cellular processes, leading to the inhibition of cancer cell growth.

In studies on dual PLK1/VEGF-R2 kinase inhibitors, 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d] benzazepin-6-ones were found to inhibit VEGF-R2 autophosphorylation in human umbilical vein endothelial cells (HUVECs). nih.gov This inhibition of a key signaling pathway demonstrates the potential of methoxy-containing heterocyclic compounds to modulate cellular functions. nih.gov

Structure-Activity Relationship (SAR) Studies of 2-Methoxy-5-(prop-2-en-1-yl)pyridine Derivatives for Specific Biological Activities

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyridine derivatives, the position and nature of substituents significantly impact their pharmacological properties.

Role of the Methoxy Group : The presence of a methoxy group often enhances biological activity. In antiproliferative pyridine derivatives, methoxy groups have been shown to increase potency. Specifically, the introduction of a methoxy group can decrease polarity, which may facilitate cell membrane penetration. In a series of benzamide-isoquinoline derivatives, an electron-donating methoxy group favored binding to the σ₂ receptor, thereby improving selectivity. nih.gov

Role of the Allyl Group : In studies of 15-lipoxygenase inhibitors, the allyl group of 2-allyl-4-methoxy-1-alkoxybenzenes was found to be crucial for activity. nih.gov It orients into the enzyme's active site, and its interaction is stabilized by hydrophobic interactions of the alkoxy group with surrounding amino acid residues. nih.gov

Positional Importance : The position of substituents on the pyridine ring is critical. For CYP2A6 inhibitors, substitution at the 3-position of the pyridine ring with groups capable of hydrogen bonding showed the most promising results. nih.gov

A study on 2-alkoxy-5-methoxyallylbenzenes as 15-lipoxygenase inhibitors concluded that the molecular volume and shape of the alkoxy moiety were major factors in the inhibitory potency. nih.gov

Elucidation of Molecular Mechanisms of Action in Biological Contexts

The molecular mechanisms of pyridine derivatives are multifaceted. For antiproliferative agents, the mechanism can involve the inhibition of tubulin polymerization. nih.gov Certain 4-substituted methoxybenzoyl-aryl-thiazole analogues have been shown to target tubulin by binding to its colchicine (B1669291) binding site, thereby inhibiting cancer cell growth. nih.gov

The mechanism for kinase inhibitors, such as the 2-anilino-9-methoxy derivatives, involves binding to the ATP-binding site of kinases like PLK1 and VEGF-R2, leading to the inhibition of their catalytic activity. nih.gov The addition of a methoxy group in some scaffolds can even induce an alternative binding mode, leading to dual inhibitory activity. nih.gov

Target Identification Approaches for this compound Analogues

Identifying the specific molecular targets of novel compounds is a key step in drug discovery. For analogues of this compound, several approaches can be envisioned. Affinity-based methods, such as the use of radiolabeled ligands like [³H]Methoxy-PEPy for the mGlu5 receptor, can help identify and characterize receptor binding. ncats.io

Computational methods, including molecular docking, have been used to predict the binding modes of pyridine derivatives to their targets, as seen in the studies of 15-lipoxygenase inhibitors. nih.gov Furthermore, screening against panels of kinases and receptors can help to identify primary targets and assess selectivity, a common strategy in modern drug development. nih.gov The identification of the progesterone (B1679170) receptor membrane component 1 (PGRMC1) protein complex as a putative σ₂ receptor binding site has provided a new avenue for understanding the targets of σ₂ selective ligands. nih.gov

Applications in Organic Synthesis and Materials Science

2-Methoxy-5-(prop-2-en-1-yl)pyridine as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound offers multiple reaction sites, rendering it a versatile building block for the synthesis of more complex molecules. The pyridine (B92270) ring can undergo functionalization at various positions, while the methoxy (B1213986) and allyl groups provide handles for a wide range of chemical transformations. nih.gov

The methoxy group at the 2-position can be a precursor to a pyridone, or it can be cleaved to a hydroxyl group, which can then be used for further derivatization. The allyl group is particularly valuable, as it can participate in a plethora of reactions, including but not limited to:

Oxidation: The double bond of the allyl group can be oxidized to form diols, epoxides, or aldehydes.

Reduction: Hydrogenation of the allyl group leads to the corresponding propyl-substituted pyridine.

Isomerization: The double bond can be isomerized to the thermodynamically more stable internal position, yielding a propenylpyridine.

Cross-coupling reactions: The allyl group can be utilized in various transition-metal-catalyzed cross-coupling reactions.

Addition reactions: The double bond can undergo addition reactions with various reagents, such as halogens or hydrohalic acids.

A related compound, 5-bromo-2-methoxypyridine (B44785), is a known precursor for the synthesis of 2-methoxy-5-(pyridin-2-yl)pyridine, an intermediate for the pharmaceutical agent perampanel. google.com This highlights the utility of the 2-methoxy-5-substituted pyridine scaffold in medicinal chemistry. The synthesis involves the conversion of the bromo group to a boronic acid ester, followed by a Suzuki coupling reaction. google.com A similar strategy could be envisioned starting from an appropriately functionalized derivative of this compound.

The table below summarizes some potential transformations of the allyl group in this compound, leading to a variety of functionalized pyridine building blocks.

Reagent/CatalystProduct TypePotential Application
OsO₄, NMODiolIntroduction of hydroxyl functionalities for further reactions
m-CPBAEpoxideRing-opening reactions to introduce various nucleophiles
O₃, then DMSAldehydeAldol reactions, Wittig reactions, reductive amination
H₂, Pd/CPropylpyridineModification of steric and electronic properties
RhCl(PPh₃)₃PropenylpyridineAccess to conjugated systems

Utility as a Ligand or Catalyst Component in Organometallic Chemistry

Pyridine and its derivatives are widely used as ligands in coordination chemistry and organometallic catalysis due to the lone pair of electrons on the nitrogen atom. youtube.com The nitrogen in this compound can coordinate to a variety of transition metals, making it a potential ligand for catalytic processes. The electronic properties of the pyridine ring, and thus the coordinating ability of the nitrogen atom, are influenced by the methoxy and allyl substituents.

The allyl group itself can also play a role in the coordination chemistry of the molecule. It can either remain as a pendant group that can be functionalized after complexation, or it can directly participate in coordination to the metal center through its π-system, forming η³-allyl complexes. Palladium complexes with P,π-chelating ferrocene (B1249389) phosphinoallyl ligands have been synthesized and studied for their catalytic activity. uea.ac.uk This suggests the potential for this compound to act as a bidentate ligand, coordinating through both the pyridine nitrogen and the allyl π-bond, although this would likely require specific metal precursors and reaction conditions.

Furthermore, molybdenum complexes containing η³-allyl ligands have been investigated for the electrocatalytic reduction of CO₂. semanticscholar.org The electronic and steric environment of the allyl ligand can influence the catalytic activity. Derivatization of the allyl group in this compound could therefore be a strategy to fine-tune the properties of such catalysts. Chiral monophosphine ligands containing a methoxy group have been shown to be effective in palladium-catalyzed asymmetric allylic substitution reactions. uwindsor.ca

Precursor for the Development of Functionalized Pyridine-Based Polymers and Advanced Materials

Pyridine-containing polymers are a class of materials with a wide range of potential applications, including as supports for catalysts, in drug delivery systems, and as materials with interesting electronic and optical properties. nih.govchemrxiv.orgsigmaaldrich.combenicewiczgroup.commdpi.com The allyl group in this compound makes it a potential monomer for the synthesis of functionalized polymers.

The polymerization of the allyl group can be initiated by various methods, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP) after conversion to a suitable strained-ring monomer. For instance, pyridine-containing norbornene monomers have been synthesized and polymerized via ROMP to produce polymers with high thermal stability. nih.govchemrxiv.org The Lewis basicity of the pyridine nitrogen can sometimes interfere with transition-metal-catalyzed polymerizations, but careful catalyst and monomer design can overcome this issue. nih.gov

The resulting polymer would feature a poly(allyl) backbone with pendant 2-methoxypyridine (B126380) units. These pendant groups could then be further modified to introduce other functionalities, leading to a wide range of functional materials. For example, the methoxy group could be cleaved to a hydroxyl group, which could then be used to graft other molecules onto the polymer backbone. The pyridine nitrogen can also be quaternized to create polyelectrolytes. nih.gov

The table below outlines potential polymerization methods and the resulting polymer characteristics.

Polymerization MethodMonomerResulting PolymerPotential Applications
Free-Radical Polymerization2-Methoxy-5-allylpyridinePoly(2-methoxy-5-allylpyridine)Functional coatings, membranes
ROMPNorbornene-functionalized 2-methoxy-5-allylpyridinePolypyridinonorborneneHigh-temperature resistant materials, catalyst supports

Role in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. youtube.com Various MCRs have been developed for the synthesis of substituted pyridines, such as the Hantzsch synthesis and its variations. acsgcipr.org

While no specific MCRs directly employing this compound as a starting material have been reported, its structural features suggest potential roles in such reactions. The allyl group could be a reactive component in certain MCRs. For example, it could potentially act as a dienophile in a Diels-Alder reaction, which can be part of a cascade sequence for the synthesis of complex heterocyclic systems. Palladium(II)-catalyzed cascade transformations of functionalized alkynes have been used to synthesize fused heterocycles. youtube.com

Alternatively, the functional groups of this compound could be modified to make it a suitable substrate for known MCRs. For instance, oxidation of the allyl group to an aldehyde would generate a carbonyl compound that could participate in reactions like the Ugi four-component reaction. youtube.com A three-component synthesis of polysubstituted pyridines has been developed using a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov

Derivatization for Sensing and Optical Applications

The development of fluorescent sensors for the detection of various analytes is a very active area of research. Pyridine derivatives are often used as the core structure for such sensors due to their electronic properties and ability to coordinate with metal ions. nih.govmdpi.comresearchgate.netnih.govmdpi.com The fluorescence properties of these molecules can be tuned by introducing different substituents onto the pyridine ring.

This compound can serve as a scaffold for the synthesis of novel fluorescent probes. The allyl group is a particularly useful handle for introducing fluorophores or binding sites for specific analytes. For example, the allyl group could be converted to an amino or carboxyl group, which could then be used to attach a known fluorescent dye or a receptor for a particular ion or molecule.

The photophysical properties of 2-methoxypyridine derivatives have been studied, and they have been shown to be promising candidates for luminescent materials. mdpi.com The introduction of different functional groups via the allyl moiety could lead to new materials with tailored optical properties for applications in organic light-emitting diodes (OLEDs) or other electronic devices.

The table below presents some potential derivatization strategies of the allyl group for sensing and optical applications.

Derivatization ReactionIntroduced FunctionalityPotential Application
Hydroboration-oxidationPrimary alcoholAttachment of fluorophores or binding units
Ozonolysis followed by reductive aminationAmineSynthesis of Schiff base sensors
Heck or Suzuki couplingAryl or heteroaryl groupsTuning of photophysical properties
Thiol-ene "click" reactionVarious functional groupsModular synthesis of sensor libraries

Design, Synthesis, and Characterization of Derivatives and Analogues

Rational Design Principles for Novel 2-Methoxy-5-(prop-2-en-1-yl)pyridine Analogues

The rational design of analogues based on the this compound scaffold is a strategic process aimed at optimizing molecular properties. Key principles include scaffold hopping, isosteric replacement, and structure-based design to enhance potency, selectivity, and pharmacokinetic profiles.

Probing Steric and Electronic Limits: One primary design strategy involves exploring the steric bulk tolerance at the C5 position of the pyridine (B92270) ring. acs.orgBy replacing the allyl group with larger moieties such as phenyl or other heteroaryl systems, researchers can probe the dimensions of the target's binding pocket. acs.org* Modulating Physicochemical Properties: A significant goal in analogue design is the reduction of lipophilicity to improve properties like aqueous solubility. bldpharm.comIntroducing heteroatoms, such as replacing a phenyl ring with a methoxypyridine or methoxypyrazine motif, is a common tactic to achieve this. bldpharm.comThe resulting analogues often show improved solubility and activity. bldpharm.com* Enhancing Target Interactions: Design efforts frequently focus on introducing functional groups that can form specific, favorable interactions with biological targets. For instance, novel 2,6-disubstituted pyridine derivatives have been designed to interact with the β-sheet conformation of Aβ via donor-acceptor-donor hydrogen bonds, identifying the 2,6-diaminopyridine (B39239) moiety as a key pharmacophore. simsonpharma.com* Bioisosteric Replacement: The methoxy (B1213986) group or the pyridine nitrogen can be replaced or repositioned to fine-tune the molecule's electronic character and metabolic stability. For example, within gamma-secretase modulators, replacing a B-ring with a methoxypyridine motif provided compounds with improved activity and solubility. bldpharm.com

Systematic Modification of the Methoxy Group and its Influence on Properties

Replacing the methoxy group (-OCH3) with a hydroxyl group (-OH) introduces both a hydrogen bond donor and acceptor. This change can drastically alter binding affinity and solubility. For instance, in one series of gamma-secretase modulators, a 3-methoxypyridine (B1141550) analogue showed a nearly 3-fold improvement in activity over its parent compound, while the corresponding 3-hydroxypyridine (B118123) analogue exhibited only a modest recovery of potency. bldpharm.com Conversely, replacing the methoxy group with bulkier, non-hydrogen-bonding substituents can be detrimental to activity. In a study on ALK2 inhibitors, replacing a primary amine at the 2-position of a pyridine ring with a methoxy substituent led to decreased potency, suggesting that bulky groups are not well-tolerated in that specific binding pocket. nih.govTable 1: Influence of Methoxy Group Modification on a Pyridine Scaffold

Original Moiety Modified Moiety Observed Effect on Activity Reference
Parent Compound (unspecified) 3-Methoxypyridine ~3-fold improvement in IC50 bldpharm.com
Parent Compound (unspecified) 3-Hydroxypyridine Modest recovery of potency bldpharm.com

Exploration of Allyl Chain Modifications (e.g., saturation, branching, cyclization)

The allyl group at the C5 position is a key feature, offering opportunities for modification to influence conformation, reactivity, and metabolic stability.

Saturation: Hydrogenation of the prop-2-en-1-yl group to a propyl group removes the π-system. This modification increases conformational flexibility and eliminates the potential for metabolic reactions at the double bond, such as epoxidation. It also alters the shape of the substituent from planar to tetrahedral.

Branching: Introducing alkyl substituents onto the allyl chain (e.g., at the C1 or C2 position of the chain) would increase steric bulk. This can be used to probe the shape of a binding site and can also influence the preferred conformation of the side chain. The spatial orientation of such side chains is often a critical determinant of agonist potency. acs.org* Cyclization: The double bond of the allyl group is a handle for cyclization reactions. For example, cyclopropanation would yield a 2-methoxy-5-(cyclopropylmethyl)pyridine analogue. This modification creates a conformationally rigid structure, which can be highly beneficial for binding affinity by reducing the entropic penalty of binding.

Isomerization: The position of the double bond can be moved to form isomers such as 2-methoxy-5-(prop-1-en-1-yl)pyridine or 2-methoxy-5-(prop-1-en-2-yl)pyridine. mdpi.comucla.eduThese vinylic and isopropenyl isomers present different electronic and steric profiles compared to the parent allyl group.

Substitution Pattern Variations on the Pyridine Ring for Enhanced Efficacy/Selectivity

Altering the substitution pattern on the pyridine ring by introducing additional functional groups at the C3, C4, or C6 positions is a powerful strategy for modulating activity and selectivity. The electronic nature (electron-donating or electron-withdrawing) and size of the new substituent can have profound effects.

Research on epibatidine (B1211577) analogues demonstrated that substitutions on the pyridine ring significantly affect affinity, efficacy, and subtype selectivity for neuronal nicotinic receptors. For example:

A fluoro analogue displayed affinities 52- to 875-fold greater for β2-containing receptors than β4-containing receptors. * An amino analogue showed affinities 10- to 115-fold greater for β2- than β4-containing receptors. * Hydroxy, dimethylamino, and trifluoromethanesulfonate (B1224126) analogues had affinities that were too low to be accurately measured, indicating a low tolerance for these groups. In other studies, the introduction of a chlorine atom to a pyridine ring resulted in a significant increase in potency. The functional activity profile of compounds within a structural class can depend heavily on the substitution pattern of the pyrazole (B372694) ring fused to a pyridine.

SAR Studies for Modulated Reactivity and Desired Biological Profiles

Structure-Activity Relationship (SAR) studies systematically investigate how chemical modifications to the this compound scaffold affect its properties. These studies are crucial for optimizing lead compounds.

A key area of SAR exploration has been the C5 position. In an effort to understand steric influence, analogues of a parent pyridine compound were synthesized where the C5 substituent was varied. acs.orgReplacing a smaller group with bulky moieties like phenyl, substituted phenyl, or heteroaryl groups led to a range of binding affinities (Ki values from 0.055 to 0.69 nM), demonstrating that the target receptor can accommodate significant bulk at this position. acs.org The nature of the pyridine ring itself is also a focus. The evolution of gamma-secretase modulators (GSMs) through the introduction of novel heterocycles showed that incorporating a methoxypyridine motif improved both activity in reducing Aβ42 levels and physical properties like solubility. bldpharm.com The table below summarizes SAR data from a study on nicotinic receptor agonists, highlighting the impact of C5 substitution on binding affinity.

Table 2: SAR Data for C5-Substituted Pyridine Analogues

Compound C5-Substituent Binding Affinity (Ki, nM) Functional Activity Reference
Parent (CH₂)₂-N-pyrrolidine 0.15 Agonist acs.org
Analogue 1 Phenyl 0.055 Agonist acs.org
Analogue 2 2-Thienyl 0.088 Agonist acs.org
Analogue 3 3-Pyridyl 0.15 Agonist acs.org

This data illustrates that while various aromatic substitutions are tolerated, they can also switch the functional activity from agonism to antagonism. acs.org

Synthesis and Characterization of Stereoisomeric and Isomeric Forms

The parent compound, this compound, is achiral. Stereoisomers can only be generated through modifications that introduce a chiral center, for instance, by adding a substituent to the allyl side chain. If a chiral derivative were synthesized, it would exist as a racemic mixture of enantiomers. The separation of these enantiomers would be critical, as different stereoisomers frequently exhibit distinct biological activities and potencies.

Positional isomers, where the allyl and methoxy groups are at different positions on the pyridine ring, represent another class of relevant compounds. Examples include:

2-Methoxy-3-(prop-2-en-1-yl)pyridine

2-Methoxy-4-(prop-2-en-1-yl)pyridine

2-Methoxy-6-(prop-2-en-1-yl)pyridine

The synthesis of these isomers would require different starting materials or synthetic strategies, such as directed ortho-metalation or cross-coupling reactions with appropriately substituted pyridine precursors.

The characterization of any new derivative, whether an isomer or a substituted analogue, relies on a suite of standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional groups, and mass spectrometry (MS) to confirm the molecular weight. For crystalline compounds, X-ray single-crystal diffraction provides definitive proof of structure and stereochemistry.

Advanced Analytical Methodologies and Detection

Development of Hyphenated Techniques for Trace Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the trace analysis of organic compounds. acs.orgnih.govscripps.edupsu.edusigmaaldrich.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are particularly well-suited for the sensitive and selective detection of pyridine (B92270) derivatives in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for the analysis of non-volatile or thermally labile compounds. For pyridine derivatives, which can be present in various biological and environmental samples, LC-MS/MS offers a robust analytical solution.

A typical LC-MS/MS method for a substituted pyridine would involve:

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the analyte from other components in the sample. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) to ensure efficient separation and ionization. nih.govyoutube.comresearchgate.net

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is frequently employed for pyridine compounds, as it minimizes fragmentation and preserves the molecular ion.

Mass Analysis: In the tandem mass spectrometer, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity. youtube.com

For instance, a validated LC-MS/MS method was developed for the quantification of cis-amminedichloro(2-methylpyridine)platinum(II) in human plasma ultrafiltrate, demonstrating the applicability of this technique for pyridine-containing compounds in biological matrices. nih.gov The method utilized selected reaction monitoring to achieve a lower limit of quantitation of 10 ng/mL. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is ideal for the analysis of volatile and thermally stable compounds. While some pyridine derivatives may require derivatization to increase their volatility, this technique offers excellent chromatographic resolution and sensitivity. mdpi.commdpi.com

A general GC-MS/MS approach for a compound like 2-Methoxy-5-(prop-2-en-1-yl)pyridine would entail:

Sample Introduction: The sample is injected into the gas chromatograph, where it is vaporized.

Chromatographic Separation: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is used to separate the analytes based on their boiling points and interactions with the stationary phase.

Ionization: Electron ionization (EI) is a common ionization technique in GC-MS, which can lead to extensive fragmentation, providing a characteristic mass spectrum that can be used for identification.

Mass Analysis: Similar to LC-MS/MS, tandem mass spectrometry enhances selectivity by monitoring specific precursor-to-product ion transitions.

A study on the analysis of substituted pyrazines, which are structurally similar to pyridines, highlighted the power of GCxGC-TOFMS (comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry) for resolving isomeric pairs and achieving low limits of quantification. mdpi.com

Chromatographic Separation and Purification Techniques for Isomers and Reaction Mixtures

The synthesis of functionalized pyridines often results in complex mixtures containing the desired product, isomers, and unreacted starting materials. Effective chromatographic techniques are therefore essential for the purification and isolation of the target compound.

Column Chromatography:

Flash column chromatography is a widely used technique for the purification of synthetic organic compounds. rsc.org The choice of stationary phase and eluent system is critical for achieving good separation. For pyridine derivatives, silica (B1680970) gel is a common stationary phase. The eluent is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), with the polarity of the eluent gradually increased to elute compounds with different polarities. acs.orgrsc.org

For example, in the synthesis of various substituted pyridines, flash column chromatography on silica gel with a gradient of ethyl acetate in hexanes was successfully employed for purification. rsc.org

High-Performance Liquid Chromatography (HPLC):

HPLC offers higher resolution and efficiency compared to conventional column chromatography and is particularly useful for the separation of closely related isomers. Chiral HPLC, using a chiral stationary phase (CSP), is indispensable for the separation of enantiomers of chiral pyridine derivatives. nih.govacs.orgresearchgate.netnih.govamericanpharmaceuticalreview.com

Different types of CSPs are available, including polysaccharide-based, protein-based, and crown ether-based columns. nih.gov The choice of CSP and mobile phase is crucial for achieving enantiomeric separation. For instance, chiral HPLC has been successfully used for the separation of various pharmaceutical compounds containing pyridine moieties. acs.orgresearchgate.net

Spectrophotometric and Electrochemical Methods for Quantitative Analysis

Spectrophotometric Methods:

UV-Vis spectrophotometry is a simple and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. Pyridine and its derivatives exhibit characteristic absorption maxima in the UV region, which can be utilized for their quantification. sielc.comresearchgate.netacs.orgresearchgate.netnist.gov The UV spectrum of pyridine shows absorption maxima around 254 nm. sielc.comresearchgate.net The specific absorption wavelength and molar absorptivity for this compound would need to be determined experimentally.

A study on new 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives utilized UV-Vis spectroscopy to analyze their optical properties, demonstrating the utility of this technique for characterizing substituted pyridines. acs.org

Electrochemical Methods:

Electrochemical sensors offer a sensitive and rapid method for the determination of various analytes, including pyridine derivatives. psu.edunih.govmdpi.commdpi.comrsc.org These sensors are typically based on the modification of an electrode surface with a material that selectively interacts with the target analyte.

For example, an electrochemical sensor based on a poly(2,5-bis(3,4-ethylenedioxythienyl)pyridine)/graphitic carbon nitride composite was developed for the simultaneous detection of Cd²⁺ and Pb²⁺. nih.govmdpi.com While this sensor was designed for metal ions, the use of a pyridine-containing polymer highlights the potential for developing sensors that can directly detect pyridine derivatives through specific binding interactions. The development of a sensor for this compound would involve designing a recognition element that can selectively bind to its specific structure.

Advanced Sample Preparation Techniques for Complex Research Matrices

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, often requires a sample preparation step to remove interferences and concentrate the analyte. nih.govresearchgate.netslideshare.net

Solid-Phase Extraction (SPE):

SPE is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. The choice of the sorbent material is critical and depends on the properties of the analyte and the matrix. For pyridine derivatives, which are basic compounds, cation-exchange SPE cartridges can be effective. usm.edu A mixed-mode sorbent, combining both reversed-phase and ion-exchange properties, can also be employed for enhanced selectivity.

For example, a solid-phase extraction procedure using a mixed-mode polymeric sorbent was optimized for the extraction of tropane (B1204802) alkaloids (which can be structurally related to pyridines) from plant extracts. eurl-pesticides.eu

Derivatization:

For GC analysis, derivatization is often necessary to improve the volatility and thermal stability of polar compounds. For pyridine derivatives, derivatization can also enhance their detectability. While this compound itself may be amenable to GC analysis, derivatization could be beneficial for trace level analysis or for the analysis of its potential metabolites.

Common derivatization methods include silylation, acylation, and alkylation. For instance, pyridine N-oxides, which are related to pyridines, can be derivatized to improve their chromatographic properties. youtube.comacs.org

Environmental and Sustainable Chemistry Perspectives

Biodegradation Pathways and Metabolite Identification of 2-Methoxy-5-(prop-2-en-1-yl)pyridine

The biodegradation of pyridine (B92270) and its derivatives is a key process in their environmental remediation. Microorganisms, particularly bacteria, have been shown to degrade pyridine compounds under both aerobic and anaerobic conditions. The rate and pathway of biodegradation are highly dependent on the nature and position of substituents on the pyridine ring.

For this compound, several metabolic routes could be hypothesized:

Attack on the Pyridine Ring: The most probable initial step is the enzymatic hydroxylation of the pyridine ring. This could be followed by ring opening to yield aliphatic intermediates that can then enter central metabolic pathways.

Metabolism of the Methoxy (B1213986) Group: The methoxy group may be cleaved to form a hydroxypyridine derivative. This process, known as O-demethylation, is a common metabolic reaction.

Transformation of the Allyl Group: The prop-2-en-1-yl (allyl) group could undergo oxidation to form an alcohol, aldehyde, or carboxylic acid derivative.

The identification of specific metabolites would require dedicated studies using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from microbial cultures incubated with this compound.

Table 1: Plausible Biodegradation Metabolites of this compound

Putative Metabolite Potential Formation Pathway
5-(prop-2-en-1-yl)pyridin-2-olO-demethylation of the methoxy group
2-Methoxy-5-(2,3-dihydroxypropyl)pyridineDihydroxylation of the allyl group
2-Methoxy-5-(2-oxopropyl)pyridineOxidation of the allyl group
Hydroxylated pyridine ring derivativesEnzymatic hydroxylation of the pyridine ring
Ring cleavage products (e.g., succinic acid derivatives)Subsequent to ring hydroxylation and opening

Photocatalytic and Chemical Degradation Studies Under Environmental Mimicking Conditions

In addition to biodegradation, abiotic degradation processes such as photocatalysis and chemical degradation can contribute to the transformation of organic compounds in the environment. These processes are often studied under conditions that mimic natural environments, such as exposure to simulated sunlight in the presence of photocatalysts or reactive chemical species.

Photocatalytic degradation, often employing semiconductors like titanium dioxide (TiO₂), is an advanced oxidation process that can effectively mineralize a wide range of organic pollutants. While specific studies on the photocatalytic degradation of this compound are scarce, research on other pyridine derivatives indicates that the pyridine ring is susceptible to photocatalytic attack. The degradation mechanism typically involves the generation of highly reactive hydroxyl radicals (•OH) which can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage.

Chemical degradation in the environment can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. For pyridine compounds, hydrolysis is generally not a significant degradation pathway unless activated by specific functional groups. Oxidation by environmentally relevant species such as ozone or hydroxyl radicals can lead to the transformation of the molecule.

Table 2: Potential Degradation Products of this compound under Environmental Mimicking Conditions

Degradation Process Potential Products Influencing Factors
Photocatalysis (e.g., with TiO₂) Hydroxylated pyridine derivatives, ring-opened aliphatic compounds, CO₂, H₂O, NOxUV irradiation, photocatalyst concentration, pH, presence of oxygen
Chemical Oxidation (e.g., with •OH) Similar to photocatalysis productsConcentration of oxidizing agents, temperature
Direct Photolysis Isomerized products, fragmented moleculesWavelength and intensity of light

Assessment of Green Synthesis Metrics for its Production (e.g., atom economy, E-factor)

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key metrics used to evaluate the "greenness" of a synthesis are atom economy and the Environmental Factor (E-factor).

Atom Economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, thus generating less waste.

The E-Factor provides a more practical measure of the waste produced in a chemical process. It is defined as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-factor takes into account not only byproducts but also unreacted starting materials, solvents, and other process aids that contribute to the waste stream. An ideal E-factor is 0.

While a specific, optimized industrial synthesis for this compound is not publicly detailed, a plausible synthetic route could involve the coupling of a substituted pyridine with an allyl group. The green metrics for such a synthesis would depend on the specific reagents, catalysts, solvents, and reaction conditions employed.

For instance, a hypothetical synthesis involving a cross-coupling reaction would have its atom economy determined by the stoichiometry of the reactants. The E-factor would be influenced by the choice of solvent, the efficiency of catalyst recovery, and the work-up and purification procedures. The use of greener solvents, high-yielding catalytic systems, and processes that minimize waste are central to improving these metrics.

Table 3: Illustrative Green Synthesis Metrics for a Hypothetical Synthesis of a Substituted Pyridine

Metric Definition Ideal Value Factors Influencing the Value
Atom Economy (MW of product / Σ MW of reactants) x 100100%Reaction stoichiometry, use of protecting groups
E-Factor Mass of waste / Mass of product0Reaction yield, solvent usage, catalyst recovery, byproducts

The development of sustainable synthetic routes for compounds like this compound would prioritize reactions with high atom economy and processes that minimize the E-factor, aligning with the principles of green chemistry.

Future Research Directions and Unexplored Avenues

Integration of 2-Methoxy-5-(prop-2-en-1-yl)pyridine into Supramolecular Assemblies

The pyridine (B92270) moiety is a cornerstone in supramolecular chemistry, renowned for its ability to form predictable and stable hydrogen bonds and coordinate with metal ions. nih.govacs.org The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor or a ligand for metal centers, facilitating the self-assembly of complex, ordered structures like rotaxanes, catenanes, and metal-organic frameworks (MOFs). nih.gov

Future research could focus on using this compound as a fundamental building block for such assemblies. The electron-donating methoxy (B1213986) group would modulate the basicity and nucleophilicity of the pyridine nitrogen, influencing the strength and geometry of intermolecular interactions. A critical area of investigation would be the role of the allyl group. This functional group could serve multiple purposes:

Post-assembly modification: The allyl group's double bond provides a reactive handle for further chemical transformations within a pre-formed supramolecular structure. This could allow for the covalent capture of transient assemblies or the introduction of new functionalities.

Polymerization: It could act as a monomer unit for creating polymers with pyridine moieties regularly spaced along the backbone, leading to materials with tailored optical or catalytic properties.

Steric influence: The allyl group's size and conformation could be used to direct the assembly process, controlling the packing and dimensionality of the resulting supramolecular structure.

Studies on related pyridine-dicarboxylic acid N-oxide compounds have demonstrated the intricate interplay of hydrogen bonds in forming complex crystal structures, a principle that could be extended to this compound. acs.org

Exploration of Electrochemical Properties and Potential Electrochemical Synthesis Routes

The electrochemical behavior of this compound remains largely unexplored. Pyridine derivatives can undergo both oxidation and reduction processes, and their redox potentials are highly sensitive to the nature and position of substituents. researchgate.net The presence of the electron-donating methoxy group is expected to lower the oxidation potential of the pyridine ring compared to unsubstituted pyridine.

Systematic studies, such as cyclic voltammetry, could elucidate the HOMO/LUMO energy levels and the stability of the resulting radical ions. researchgate.net These fundamental electrochemical properties are crucial for applications in organic electronics.

Furthermore, electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. rsc.org Research into the electrosynthesis of this compound or its derivatives could provide novel, reagent-free pathways. For instance, electrochemical methods have been used to synthesize cyano-substituted imidazo[1,5-a]pyridines in a cascade process, suggesting that similar strategies could be developed for functionalizing the this compound scaffold. rsc.org

High-Throughput Screening for Novel Chemical Transformations and Applications

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new reactions and materials. youtube.com Applying HTS to this compound could rapidly identify optimal conditions for its derivatization or its use as a ligand or catalyst.

Potential HTS campaigns could explore:

Catalytic Cross-Coupling: Screening libraries of transition metal catalysts and reaction conditions to functionalize the pyridine ring or the allyl group.

C-H Functionalization: Identifying catalysts that can selectively activate and functionalize the C-H bonds of the pyridine ring, a notoriously challenging but highly desirable transformation. researchgate.netinnovations-report.com

Biological Activity Screening: Testing a library of derivatives against various biological targets to uncover new pharmacological leads. acs.orgnih.gov

Thermodynamic data, which can be determined for pyridine derivatives, can be applied to the virtual screening of two-component crystals, accelerating the discovery of new solid forms like cocrystals. rsc.org

Potential Role in Bio-orthogonal Chemistry and Chemical Biology Tools

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The development of chemical tools for this purpose is a major area of research. chemscene.com While pyridine itself is a common scaffold in pharmaceuticals, researchgate.nettjnpr.org the specific structure of this compound offers intriguing possibilities.

The allyl group is a key functional handle for certain bio-orthogonal reactions, such as photo-induced nitrile imine-alkene cycloadditions or metal-catalyzed cross-coupling reactions. Future research could investigate the utility of this compound as a building block for:

Fluorescent Probes: Attaching a fluorophore to the molecule could create probes for imaging specific cellular components or processes.

Activity-Based Probes: Designing derivatives that can covalently bind to the active site of specific enzymes, allowing for their detection and characterization.

Drug Delivery Vehicles: Using the pyridine core as a scaffold to attach both a targeting moiety and a therapeutic agent for targeted drug delivery.

The development of pyridine derivatives as selective probes for metal ions in biological systems highlights the potential of this chemical class. nih.gov

Advanced Material Science Applications Beyond Current Scope (e.g., optoelectronics, sensors)

Pyridine-containing compounds are extensively used in material science due to their excellent electronic and photophysical properties. lifechemicals.com They are found in organic light-emitting diodes (OLEDs), photovoltaic devices, and chemical sensors. rsc.orgacs.org

The future for this compound in this field is promising. Research could focus on:

Optoelectronic Materials: The conjugated π-system of the pyridine ring, influenced by the methoxy and allyl groups, could be exploited to create novel materials for OLEDs. Studies on related bis-terpyridine isomers have shown how the position of nitrogen atoms and the formation of hydrogen bonds are critical in determining molecular aggregation and enhancing electron mobility in OLEDs. rsc.org The electronic properties of similar pyridine-furan and pyridine-thiophene oligomers have been investigated using density functional theory, providing a framework for predicting the optoelectronic characteristics of new pyridine-based materials. rsc.orgresearchgate.net

Chemical Sensors: The pyridine nitrogen is an excellent binding site for metal ions and other analytes. By incorporating this molecule into a larger system with a fluorescent reporter, highly selective and sensitive chemical sensors could be developed. mdpi.comresearchgate.net Pyridine-based fluorescent sensors have been successfully used to detect toxic heavy metal ions and to sense fuel adulteration. mdpi.commdpi.com The allyl group provides a convenient point for polymerization, enabling the creation of sensor films or nanoparticles.

Liquid Crystals: The rigid nature of the pyridine core is a common feature in liquid crystalline materials. The synthesis of new bent-shaped luminescent mesogens containing a pyridine core demonstrates the potential for creating materials that exhibit nematic or columnar liquid crystal phases. rsc.org

Compound Reference Table

Compound Name
This compound
2-Methoxy-5-(pyridine-2-yl)pyridine
Pyridine-2,5-dicarboxylic acid N-oxide
Imidazo[1,5-a]pyridines
2-aminopyridine (B139424)
3-aminopyridine
4-aminopyridine
3-hydroxypyridine (B118123)
2-(1H-imidazol-2-yl)pyridine
2-methoxy-5-nitropyridine
2-Methoxy-5-methylpyridine
2-Methoxy-5-(1-pyridin-2-ylcyclopropyl)aniline
3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Interactive Data Table: Future Research Prospects

Research AreaKey Molecular FeaturePotential Application/GoalRelevant Techniques
Supramolecular AssembliesPyridine Nitrogen, Allyl GroupCreation of functional MOFs, rotaxanes, and smart polymers.X-ray Crystallography, NMR Spectroscopy, Metal Coordination
ElectrochemistryPyridine Ring, Methoxy GroupDevelopment of green synthesis routes and understanding electronic properties for materials.Cyclic Voltammetry, Electrosynthesis
High-Throughput ScreeningEntire MoleculeAccelerated discovery of novel reactions, catalysts, and bioactive derivatives.Automated Synthesis, Robotic Screening, Data Analysis
Bio-orthogonal ChemistryAllyl Group, Pyridine CoreDevelopment of cellular probes, imaging agents, and targeted drug delivery systems.Click Chemistry, Live-Cell Imaging, Fluorescence Microscopy
Advanced MaterialsConjugated π-System, Allyl GroupFabrication of OLEDs, chemical sensors, and liquid crystals.Polymerization, Photophysical Measurements, Device Fabrication

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-5-(prop-2-en-1-yl)pyridine, and how can reaction yields be optimized?

  • Methodological Answer : Cross-electrophile coupling, as described in , provides a viable pathway. For instance, coupling 5-bromo-2-methoxypyridine with allylic alcohols (e.g., propenol derivatives) under palladium catalysis can yield the target compound. Purification via silica gel column chromatography (e.g., 50% EtOAc/Hexanes) is critical for isolating the product, though yields (~52%) may require optimization by adjusting catalyst loading, temperature, or solvent polarity .

Q. How should intermediates like 5-bromo-2-methoxypyridine be characterized to ensure structural fidelity?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm substitution patterns (e.g., methoxy and bromo groups at positions 2 and 5, respectively). Compare spectra with literature data (e.g., coupling constants for pyridine protons in ). Mass spectrometry (HRMS) can validate molecular weight, while TLC monitoring (e.g., 8:2 CHCl3_3:EtOAc in ) aids in tracking reaction progress .

Q. What safety protocols are essential when handling halogenated pyridine intermediates?

  • Methodological Answer : Brominated derivatives (e.g., 5-bromo-2-methoxypyridine) require inert atmosphere handling to prevent unintended reactivity. Use fume hoods for volatile solvents (e.g., EtOAc) and minimize dust generation during silica gel purification (see spill management in ). Always reference Safety Data Sheets (SDS) for specific hazards (e.g., 2-Methoxypyridine’s GHS classification in ) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) is ideal for precise structural determination. Refinement parameters (e.g., anisotropic displacement ellipsoids) can distinguish between rotational isomers of the allyl group. Mercury CSD () enables visualization of packing patterns and hydrogen-bonding interactions, which are critical for understanding stability and polymorphism .

Q. What strategies address contradictions in spectroscopic data for substituted pyridines?

  • Methodological Answer : Discrepancies in 1H^1 \text{H} NMR (e.g., unexpected splitting) may arise from dynamic effects or impurities. Use variable-temperature NMR to probe conformational exchange. For ambiguous NOESY/ROESY correlations, cross-validate with DFT calculations (e.g., Gaussian) or compare with structurally analogous compounds (e.g., 3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol in ) .

Q. How do steric and electronic effects of substituents influence cross-coupling reactivity?

  • Methodological Answer : The methoxy group at position 2 exerts an electron-donating effect, activating the pyridine ring for electrophilic substitution but potentially deactivating it for nucleophilic attacks. In Suzuki-Miyaura couplings (), the allyl group’s steric bulk may require tailored ligands (e.g., SPhos) to prevent catalyst poisoning. Computational modeling (e.g., DFT) can predict regioselectivity in such reactions .

Q. What advanced techniques validate the purity of boron-containing derivatives (e.g., boronate esters) synthesized from this compound?

  • Methodological Answer : For boronate intermediates (e.g., 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in ), use 11B^11 \text{B} NMR to confirm boron environment integrity. Elemental analysis ensures stoichiometry, while HPLC with UV detection (e.g., 254 nm) quantifies residual coupling partners. Cross-check with literature retention times (e.g., ’s TLC Rf_f values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.